molecular formula C15H17ClN4 B12239486 2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-methylpyrimidine

2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-methylpyrimidine

Cat. No.: B12239486
M. Wt: 288.77 g/mol
InChI Key: JEMYDWDIHSKTOM-UHFFFAOYSA-N
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Description

2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-methylpyrimidine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to modulate the pharmacokinetic properties of a drug substance . This compound is of interest in medicinal chemistry for its potential biological activities.

Preparation Methods

The synthesis of 2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-methylpyrimidine typically involves a multi-step process. One common method includes the reaction of 2-chlorophenylpiperazine with 4-methylpyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-methylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-methylpyrimidine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular pathways and targets are still under investigation.

Properties

Molecular Formula

C15H17ClN4

Molecular Weight

288.77 g/mol

IUPAC Name

2-[4-(2-chlorophenyl)piperazin-1-yl]-4-methylpyrimidine

InChI

InChI=1S/C15H17ClN4/c1-12-6-7-17-15(18-12)20-10-8-19(9-11-20)14-5-3-2-4-13(14)16/h2-7H,8-11H2,1H3

InChI Key

JEMYDWDIHSKTOM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=CC=CC=C3Cl

Origin of Product

United States

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